N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide
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Overview
Description
N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring substituted with a carboxamide group and an ethoxyacetylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethoxyacetyl chloride with an appropriate amine to form the ethoxyacetylamino intermediate. This intermediate is then reacted with a cyclohexanecarboxylic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexanecarboxamide derivatives and ethoxyacetylamino-substituted molecules. Examples include:
- N-(2-hydroxyethyl)cyclohexanecarboxamide
- N-(2-ethoxyethyl)cyclohexanecarboxamide
Uniqueness
What sets N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the ethoxyacetylamino and cyclohexanecarboxamide groups allows for diverse reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H35N3O4 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[1-[2-[(2-ethoxyacetyl)amino]ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H35N3O4/c1-5-26-12-16(23)20-10-11-21-19(25)17(13(2)3)22-18(24)15-8-6-14(4)7-9-15/h13-15,17H,5-12H2,1-4H3,(H,20,23)(H,21,25)(H,22,24) |
InChI Key |
NYSLSWVDMFCUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCCNC(=O)C(C(C)C)NC(=O)C1CCC(CC1)C |
Origin of Product |
United States |
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